![molecular formula C9H6N2 B582607 4,8-diazatricyclo[5.4.0.02,6]undeca-1(7),2,5,8,10-pentaene CAS No. 146076-50-8](/img/structure/B582607.png)
4,8-diazatricyclo[5.4.0.02,6]undeca-1(7),2,5,8,10-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Pyrrolo[3’,4’:3,4]cyclobuta[1,2-b]pyridine is a nitrogen-containing heterocyclic compoundThis compound features a unique structure that includes a pyrrole ring fused with a cyclobutene ring and a pyridine ring, making it an interesting subject for chemical and pharmaceutical research .
Vorbereitungsmethoden
The synthesis of 6H-Pyrrolo[3’,4’:3,4]cyclobuta[1,2-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the cross-coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . Industrial production methods often involve multi-step processes that ensure high yield and purity, such as the use of solid alumina and room temperature conditions for initial steps, followed by cyclization catalyzed by Cs2CO3/DMSO .
Analyse Chemischer Reaktionen
6H-Pyrrolo[3’,4’:3,4]cyclobuta[1,2-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid, sodium borohydride, and toluene . For example, the reduction of the pyridine ring can be achieved using sodium borohydride in the presence of trifluoroacetic acid, leading to the formation of octahydro derivatives . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized pyrrolo derivatives .
Wissenschaftliche Forschungsanwendungen
6H-Pyrrolo[3’,4’:3,4]cyclobuta[1,2-b]pyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a scaffold for drug discovery, particularly in the development of antimicrobial, anti-inflammatory, and antitumor agents . Additionally, its unique structure makes it a valuable compound for studying the mechanisms of action of various biological processes .
Wirkmechanismus
The mechanism of action of 6H-Pyrrolo[3’,4’:3,4]cyclobuta[1,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit kinase activity, which is crucial in the regulation of cell growth and proliferation . The exact pathways and targets can vary depending on the specific derivative and its application, but they often involve key enzymes and receptors involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
6H-Pyrrolo[3’,4’:3,4]cyclobuta[1,2-b]pyridine can be compared with other similar compounds such as pyrrolo[1,2-a]pyrazine and 5H-pyrrolo[2,3-b]pyrazine . While these compounds share a similar core structure, they differ in their biological activities and applications. For example, pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial and antifungal activities, whereas 5H-pyrrolo[2,3-b]pyrazine derivatives are more active as kinase inhibitors . The unique structure of 6H-Pyrrolo[3’,4’:3,4]cyclobuta[1,2-b]pyridine, with its fused cyclobutene ring, sets it apart and contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
146076-50-8 |
---|---|
Molekularformel |
C9H6N2 |
Molekulargewicht |
142.161 |
InChI |
InChI=1S/C9H6N2/c1-2-6-7-4-10-5-8(7)9(6)11-3-1/h1-5,10H |
InChI-Schlüssel |
TWYGRFAOGNYXMW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=CNC=C23)N=C1 |
Synonyme |
1H-Pyrrolo[3,4:3,4]cyclobuta[1,2-b]pyridine(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.